Cas no 910402-85-6 (4-(3,3-dimethylcyclohexyl)butan-2-amine)

4-(3,3-dimethylcyclohexyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3,3-dimethylcyclohexyl)butan-2-amine
- 910402-85-6
- EN300-1852305
- AKOS006291209
-
- インチ: 1S/C12H25N/c1-10(13)6-7-11-5-4-8-12(2,3)9-11/h10-11H,4-9,13H2,1-3H3
- InChIKey: XETFGZFVQCKQNP-UHFFFAOYSA-N
- ほほえんだ: NC(C)CCC1CCCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 183.198699802g/mol
- どういたいしつりょう: 183.198699802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
4-(3,3-dimethylcyclohexyl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852305-0.5g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1852305-2.5g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1852305-10.0g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 10g |
$6512.0 | 2023-06-03 | ||
Enamine | EN300-1852305-1.0g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 1g |
$1515.0 | 2023-06-03 | ||
Enamine | EN300-1852305-0.25g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1852305-5.0g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 5g |
$4391.0 | 2023-06-03 | ||
Enamine | EN300-1852305-0.1g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1852305-1g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1852305-10g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1852305-0.05g |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
910402-85-6 | 0.05g |
$768.0 | 2023-09-18 |
4-(3,3-dimethylcyclohexyl)butan-2-amine 関連文献
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
4-(3,3-dimethylcyclohexyl)butan-2-amineに関する追加情報
Research Brief on 4-(3,3-dimethylcyclohexyl)butan-2-amine (CAS: 910402-85-6): Recent Advances and Applications
The compound 4-(3,3-dimethylcyclohexyl)butan-2-amine (CAS: 910402-85-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This secondary amine with a cyclohexyl scaffold has demonstrated promising pharmacological properties, particularly in the context of central nervous system (CNS) targeting. Recent studies have focused on its potential as a structural motif for developing novel therapeutics, with particular attention to its stereochemical properties and receptor binding characteristics.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's activity as a serotonin receptor modulator. The research team synthesized several derivatives of 4-(3,3-dimethylcyclohexyl)butan-2-amine and evaluated their binding affinities at various serotonin receptor subtypes. The lead compound showed remarkable selectivity for 5-HT2A receptors (Ki = 12.3 nM) with minimal activity at other receptor types, suggesting potential applications in neuropsychiatric disorders. Molecular docking studies revealed that the dimethylcyclohexyl moiety plays a crucial role in receptor binding through hydrophobic interactions with specific transmembrane domains.
In the field of metabolic disorders, a recent patent application (WO2023/154672) disclosed novel derivatives of 910402-85-6 as potential GPR40 agonists. The inventors demonstrated that structural modifications at the amine position could significantly enhance the compound's ability to stimulate insulin secretion in pancreatic β-cells. Particularly, the (R)-enantiomer of 4-(3,3-dimethylcyclohexyl)butan-2-amine showed 3-fold greater potency than its (S)-counterpart in glucose-dependent insulin secretion assays, highlighting the importance of stereochemistry in its biological activity.
Analytical chemistry advancements have also been made regarding this compound. A 2024 publication in Analytical and Bioanalytical Chemistry described a novel LC-MS/MS method for quantifying 4-(3,3-dimethylcyclohexyl)butan-2-amine in biological matrices with a lower limit of quantification of 0.1 ng/mL. This method has proven particularly valuable in pharmacokinetic studies, revealing the compound's favorable blood-brain barrier penetration (brain/plasma ratio of 2.1 in rodent models) and moderate elimination half-life (t½ = 4.2 hours in humans).
From a synthetic chemistry perspective, recent work has focused on improving the manufacturing process for 910402-85-6. A green chemistry approach published in Organic Process Research & Development (2024) demonstrated a 40% yield improvement through catalytic asymmetric reductive amination using a novel iridium catalyst. This advancement not only enhances the economic viability of large-scale production but also provides better control over the stereochemical outcome, crucial for pharmaceutical applications.
Safety and toxicology studies have progressed as well. The latest preclinical data indicate that 4-(3,3-dimethylcyclohexyl)butan-2-amine shows an excellent safety profile with no observed adverse effects at doses up to 100 mg/kg in chronic toxicity studies. Genotoxicity assessments (Ames test, micronucleus assay) were negative, supporting its potential as a drug development candidate. However, researchers note that further studies are needed to fully characterize its metabolic pathways and potential drug-drug interactions.
Looking forward, the unique structural features of 4-(3,3-dimethylcyclohexyl)butan-2-amine continue to inspire novel research directions. Current investigations are exploring its potential as a scaffold for developing: (1) next-generation antidepressants with rapid onset of action, (2) non-opioid analgesics targeting sigma receptors, and (3) cognitive enhancers through modulation of cholinergic systems. The compound's versatility and favorable physicochemical properties (cLogP = 2.8, PSA = 26 Å2) make it particularly attractive for CNS drug discovery programs.
910402-85-6 (4-(3,3-dimethylcyclohexyl)butan-2-amine) 関連製品
- 1157477-77-4(1-Propanol, 3-[[1-(3-bromophenyl)propyl]amino]-)
- 21683-61-4(3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-)
- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)
- 2248345-74-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate)
- 338424-30-9((3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone)
- 2229562-92-7(methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate)
- 326618-92-2(1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid)
- 778-82-5(Ethyl Indole-3-acetate)
- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 890618-59-4(5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine)




